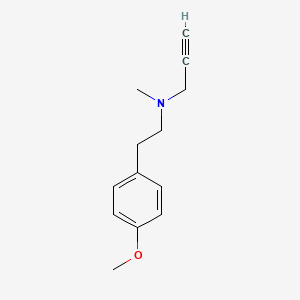
CN(Ccc1=CC=C(C=C1)OC)CC#C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CN(Ccc1=CC=C(C=C1)OC)CC#C is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as a small molecule inhibitor and has been found to have a wide range of applications in various fields of research.
Applications De Recherche Scientifique
Advanced Materials and Nanotechnology
The development of carbon nanotubes (CNTs) represents a significant area of research in materials science, with implications for creating advanced materials that possess unique electrical, mechanical, and thermal properties. These properties have potential applications in electronics, computer, aerospace, and other industries. CNTs are synthesized through methods such as electrical arc discharge, laser ablation, and chemical vapor deposition, involving the manipulation of carbon-bearing compounds (Lam et al., 2006).
Environmental and Health Implications
With the rise of nanotechnology, concerns regarding the environmental and health implications of nanomaterials, including CNTs, have emerged. Studies have been conducted to assess the toxicity and potential health risks of CNTs, focusing on their impact when inhaled or introduced into biological systems. These studies aim to understand the mechanisms of toxicity and to develop guidelines for safe handling and usage of nanomaterials (Alshehri et al., 2016).
Biomedical Applications
The unique properties of carbon-based nanomaterials have also led to their exploration in biomedical applications. This includes drug delivery systems, gene therapy, biosensors, and tissue engineering. The functionalization of nanomaterials, such as cellulose nanocrystals, has been investigated to enhance their compatibility and functionality for specific biomedical applications. Research in this area seeks to leverage the high surface area, mechanical strength, and chemical functionalization capabilities of nanomaterials to develop novel therapeutic and diagnostic tools (Tang et al., 2017).
Chemical Synthesis and Catalysis
Research into the synthesis of organic compounds, including those with complex structures similar to CN(Ccc1=CC=C(C=C1)OC)CC#C, often involves the development of new chemical synthesis methods and catalysts. This includes exploring various carbon sources, catalysts, and substrates for the efficient production of carbon nanotubes and related materials through catalytic chemical vapor deposition (CCVD). The optimization of these processes is crucial for the scalable production of high-quality nanomaterials for industrial and research applications (Shah & Tali, 2016).
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-yn-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-4-10-14(2)11-9-12-5-7-13(15-3)8-6-12/h1,5-8H,9-11H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJPTKQBMAZLDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)OC)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B2362706.png)
![N-(5-chloro-2-methoxyphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2362708.png)

![3-[5-(4-Chloro-benzylidene)-4-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/no-structure.png)
![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2362713.png)